达泊西汀 N-氧化物(90%)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

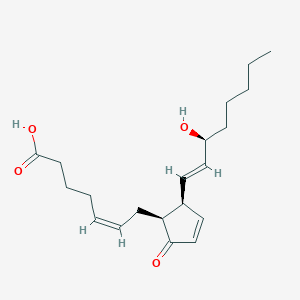

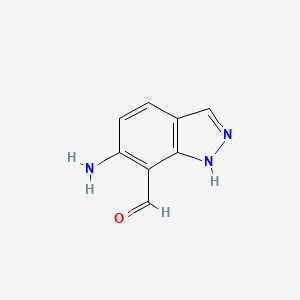

Dapoxetine N-Oxide is an impurity of Dapoxetine . Dapoxetine, marketed as Priligy among others, is a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation (PE) in men 18–64 years old . The major product at the end of the metabolic pathway is circulating dapoxetine N-oxide, which is a weak SSRI and contributes no clinical effect .

Synthesis Analysis

The preparation method of Dapoxetine N-Oxide has been disclosed in a patent . A novel and practical asymmetric synthesis of dapoxetine hydrochloride by using the chiral auxiliary (S)-tert-butanesulfinamide was explored .

Molecular Structure Analysis

The Dapoxetine N-Oxide molecule contains a total of 49 bond(s). There are 26 non-H bond(s), 17 multiple bond(s), 6 rotatable bond(s), 17 aromatic bond(s), 3 six-membered ring(s), 1 ten-membered ring(s), 1 positively charged N, 1 quaternary N, and 1 ether(s) (aromatic) .

Chemical Reactions Analysis

N-dealkylation, hydroxylation, N-oxidation and dearylation were found to be the main metabolic reactions for the investigated xenobiotic . The relative clearance values of three variants, 2D6*90, *94, and V342M, exhibited no markedly increased relative clearance of 106.17%, 107.78%, and 109.98%, respectively; the rest 19 variants exhibited significantly decreased levels ranging from 27.56% to 84.64% .

Physical And Chemical Properties Analysis

Dapoxetine N-Oxide is a Pale Orange to Light Brown Sticky Solid . The molecular formula is C21H23NO2 .

科学研究应用

Stroke Treatment

Dapoxetine has been found to prevent neuronal damage and improve functional outcomes in a model of ischemic stroke . It modulates inflammation and oxidative stress, which are key factors in stroke-induced neuronal damage . Dapoxetine significantly ameliorates cerebral ischemia/reperfusion-induced neurobehavioral deficits, reduces cerebral infarct volume, and histopathological damage .

Antidepressant Effects

Dapoxetine is a short-acting selective serotonin reuptake inhibitor (SSRI), a popular class of antidepressants . SSRIs have been shown to have positive effects on post-stroke motor and cognitive function .

Modulation of Oxidative Stress

Dapoxetine pretreatment reduces lipid peroxidation, a key marker of oxidative stress . This suggests that dapoxetine could have potential applications in conditions characterized by oxidative stress .

Anti-inflammatory Effects

Dapoxetine reduces the levels of inflammatory mediators such as TNF-α and iNOS . This indicates that dapoxetine could be useful in conditions where inflammation plays a key role .

Apoptosis Suppression

Dapoxetine suppresses caspase-3, a key enzyme involved in the process of apoptosis (programmed cell death) . This suggests that dapoxetine could have potential applications in conditions characterized by excessive cell death .

Metabolism Studies

Dapoxetine is metabolized primarily to its mono-desmethyl analogue, with an N-oxide metabolite also being formed . Studies on the metabolism of dapoxetine can provide valuable insights into the functioning of the cytochrome P450 superfamily, which plays a key role in drug metabolism .

Genetic Polymorphism Studies

The metabolism of dapoxetine can be influenced by genetic polymorphisms in CYP2D6, a member of the cytochrome P450 superfamily . Studying these polymorphisms can provide valuable insights into individual variations in drug metabolism and response .

作用机制

Target of Action

Dapoxetine N-Oxide, a metabolite of Dapoxetine, primarily targets the serotonin transporter . The serotonin transporter plays a crucial role in regulating the reuptake of serotonin, a neurotransmitter that modulates mood, cognition, reward, learning, memory, and numerous physiological processes .

Mode of Action

Dapoxetine N-Oxide works by inhibiting the serotonin transporter, thereby increasing serotonin’s action at the pre- and postsynaptic receptors . This inhibition of serotonin reuptake leads to an increase in serotonin concentration in the synaptic cleft, which can delay ejaculation .

Biochemical Pathways

The metabolism of Dapoxetine involves several biochemical pathways. It is primarily metabolized in the liver and kidneys via cytochrome P450 (CYP) 3A4, CYP2D6, and flavin monooxygenase 1 (FMO1), forming Dapoxetine N-Oxide and other metabolites . The main metabolic reactions include N-dealkylation, hydroxylation, N-oxidation, and dearylation .

Pharmacokinetics

Dapoxetine is rapidly absorbed in the body with a bioavailability of 15–76% (mean 42%), reaching its maximum plasma concentration (Cmax) 1–1.3 hours after oral administration . It is extensively protein-bound (>99%) and is metabolized in the liver and kidneys, forming Dapoxetine N-Oxide among other metabolites . The elimination half-life of Dapoxetine is 1.5–1.6 hours, and it is excreted via the kidneys .

Result of Action

The action of Dapoxetine N-Oxide at the molecular and cellular level results in significant neurobehavioral improvements. It has been shown to ameliorate cerebral ischemia/reperfusion-induced neurobehavioral deficits, reduce cerebral infarct volume, and mitigate histopathological damage . Moreover, Dapoxetine N-Oxide reduces lipid peroxidation, caspase-3, and inflammatory mediators, potentially improving neurological function and reducing cerebral damage .

Action Environment

While specific studies on the environmental influence on Dapoxetine N-Oxide’s action are limited, it’s known that environmental factors can affect the action of similar compounds. For instance, dissolved oxygen levels and carbon-to-nitrogen ratio can affect nitrous oxide emissions by influencing the physiological and ecological dynamics of nitrifying and denitrifying microbial communities

安全和危害

未来方向

The complete hepatic metabolism pathway of dapoxetine established according to the human liver microsome assay with the use of a high-resolution LC–MS system was described . Eleven biotransformation products of dapoxetine, including eight metabolites not reported in the literature so far, were detected and identified . These data may help in the clinical assessment of the metabolic elimination of dapoxetine and may provide fundamental information for further clinical studies .

属性

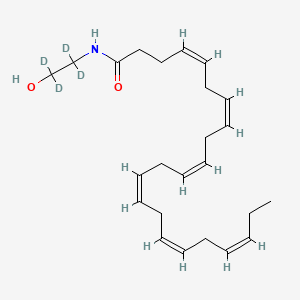

| { "Design of the Synthesis Pathway": "The synthesis of Dapoxetine N-Oxide (90% purity) can be achieved through the oxidation of Dapoxetine using an oxidizing agent.", "Starting Materials": [ "Dapoxetine", "Oxidizing agent (e.g. hydrogen peroxide, sodium hypochlorite, or potassium permanganate)", "Solvent (e.g. water, acetonitrile, or methanol)", "Base (e.g. sodium hydroxide or potassium hydroxide)" ], "Reaction": [ "Dissolve Dapoxetine in the solvent and add the base to adjust the pH to around 10-11", "Add the oxidizing agent slowly while stirring the solution at room temperature or slightly above", "Monitor the reaction progress using TLC or HPLC", "Once the reaction is complete, quench the reaction with an acid (e.g. hydrochloric acid)", "Extract the product with a suitable organic solvent (e.g. ethyl acetate or dichloromethane)", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain Dapoxetine N-Oxide (90% purity)" ] } | |

CAS 编号 |

1346603-24-4 |

产品名称 |

Dapoxetine N-Oxide (90per cent) |

分子式 |

C21H23NO2 |

分子量 |

321.42 |

IUPAC 名称 |

(1S)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine oxide |

InChI |

InChI=1S/C21H23NO2/c1-22(2,23)20(18-10-4-3-5-11-18)15-16-24-21-14-8-12-17-9-6-7-13-19(17)21/h3-14,20H,15-16H2,1-2H3/t20-/m0/s1 |

InChI 键 |

LVJBASLGSATTOZ-FQEVSTJZSA-N |

SMILES |

C[N+](C)(C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3)[O-] |

同义词 |

(αS)-N,N-Dimethyl-N-oxido-α-[2-(1-naphthalenyloxy)ethyl]benzenemethanamine; (αS)-N,N-Dimethyl-α-[2-(1-naphthalenyloxy)ethyl]benzenemethanamine N-Oxide; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-diethylethanamine;3-[2-[(E)-[5,5-dimethyl-3-[(Z)-[3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]cyclohex-2-en-1-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B585865.png)

![N-[5-[2-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethylsulfanyl]ethyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B585878.png)